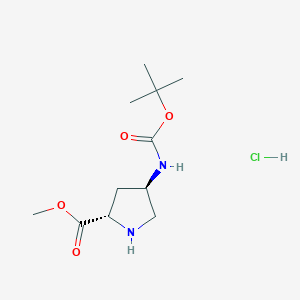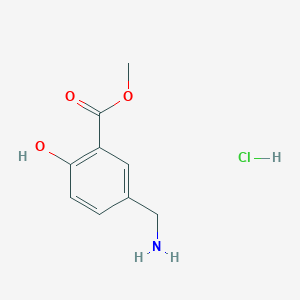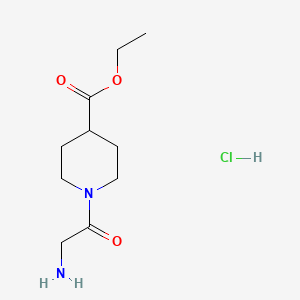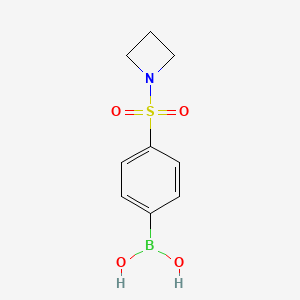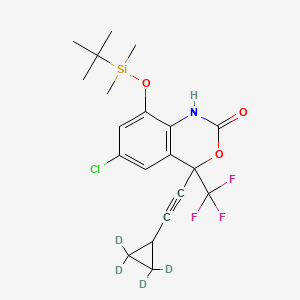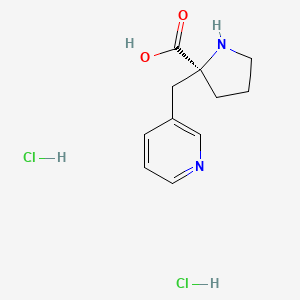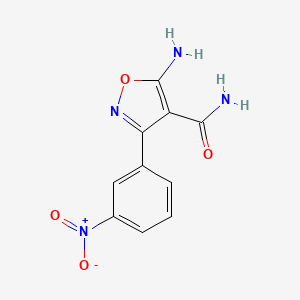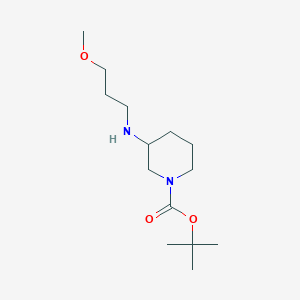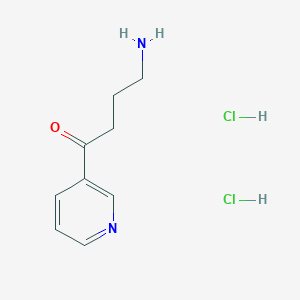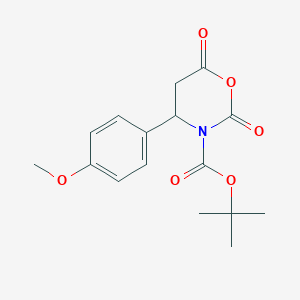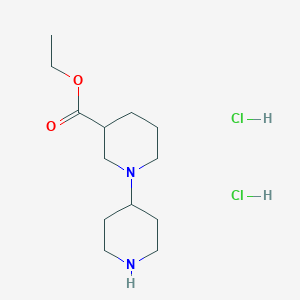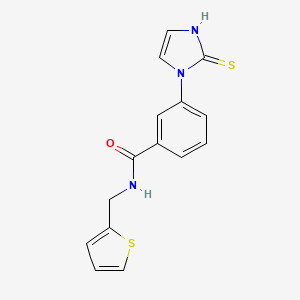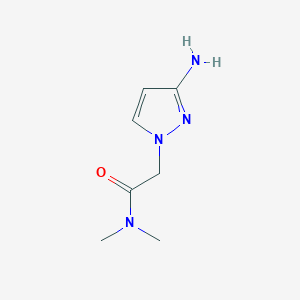
2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide
説明
The compound “2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide” is likely to be an organic compound containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The compound also contains an amide functional group, which consists of a carbonyl group (a carbon double-bonded to an oxygen) attached to a nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and an amide functional group. The pyrazole ring is a heterocyclic aromatic ring, meaning it contains atoms of at least two different elements. In this case, those elements are carbon and nitrogen .Chemical Reactions Analysis
As an organic compound containing a pyrazole ring and an amide functional group, this compound could potentially undergo a variety of chemical reactions. The reactivity of the compound would be influenced by these functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could influence its solubility in different solvents .科学的研究の応用
Novel Five-Lipoxygenase Activity Protein Inhibitor
A study introduced a novel and selective five-lipoxygenase activity protein (FLAP) inhibitor with excellent pharmacokinetic properties. The synthesis utilized carbon-14 zinc cyanide and achieved a high overall radiochemical yield. This research underscores the compound's relevance in developing FLAP inhibitors, which are crucial for treating inflammatory diseases (Latli et al., 2015).
Antipsychotic Agent Development
Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols led to the discovery of novel potential antipsychotic agents. These compounds exhibited antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, highlighting a unique mechanism of action distinct from existing antipsychotic drugs (Wise et al., 1987).
Synthesis and Evaluation of N-substituted-2-amino-1,3,4-thiadiazoles
A study focused on synthesizing N-substituted-2-amino-1,3,4-thiadiazoles, revealing their potential antitumor and antioxidant activities. This research contributes to the development of new therapeutic agents with promising biological activities (Hamama et al., 2013).
Antibacterial Activities of Schiff Bases
Research on Schiff bases derived from 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one demonstrated moderate to good antibacterial activities against various bacterial strains. This study highlights the potential of such compounds in developing new antibacterial agents (Asiri & Khan, 2010).
Coordination Complexes and Antioxidant Activity
A study synthesized pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II), exploring their antioxidant activities. The findings suggest these compounds could serve as frameworks for developing antioxidants (Chkirate et al., 2019).
Safety And Hazards
特性
IUPAC Name |
2-(3-aminopyrazol-1-yl)-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-10(2)7(12)5-11-4-3-6(8)9-11/h3-4H,5H2,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGGQGYJERSBJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



